molecular formula C15H18N2O3 B024590 Imazamethabenz (free acid) 100 microg/mL in Acetonitrile CAS No. 100728-84-5

Imazamethabenz (free acid) 100 microg/mL in Acetonitrile

Cat. No.: B024590
CAS No.: 100728-84-5
M. Wt: 274.31 g/mol
InChI Key: KFEFNHNXZQYTEW-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

Imazamethabenz, also known as para Imazamethabenz, primarily targets the enzyme acetohydroxyacid synthase (AHAS) . AHAS is crucial for the synthesis of branched-chain amino acids in plants .

Mode of Action

Imazamethabenz is a selective, systemic herbicide that is absorbed through the roots and leaves of plants . It inhibits the action of AHAS, thereby disrupting the synthesis of essential amino acids . This disruption leads to the cessation of cell division and plant growth, ultimately causing the death of the plant .

Biochemical Pathways

The primary biochemical pathway affected by Imazamethabenz is the synthesis of branched-chain amino acids, which is mediated by the enzyme AHAS . By inhibiting AHAS, Imazamethabenz disrupts this pathway, leading to a deficiency of these essential amino acids and subsequent cessation of plant growth .

Pharmacokinetics

Imazamethabenz is typically used as a proherbicide, undergoing biochemical conversion to become the active herbicide . This conversion likely involves ester hydrolysis .

Result of Action

The inhibition of AHAS by Imazamethabenz leads to a deficiency of essential branched-chain amino acids in plants, disrupting cell division and growth . This results in the death of the plant, making Imazamethabenz effective for controlling grasses and some dicotyledonous weeds .

Action Environment

Environmental factors such as soil moisture, temperature, and light intensity can influence the efficacy of Imazamethabenz . For example, studies have shown that shading can enhance the activity of Imazamethabenz . Furthermore, the compound’s mobility in the environment is considered moderate, suggesting it can be influenced by factors such as soil type and rainfall .

Biochemical Analysis

Biochemical Properties

. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids. By inhibiting ALS, Imazamethabenz (para) disrupts protein synthesis and plant growth, leading to the death of the weed .

Cellular Effects

Imazamethabenz (para) has been shown to inhibit human breast cancer cell proliferation, migration, and invasion . It achieves this by inhibiting a protein called Pin1, which is overexpressed in many types of cancer cells . By inhibiting the Pin1-mediated signaling pathway involving vascular endothelial growth factor and matrix metalloproteinase 9, Imazamethabenz (para) induces apoptosis and inhibits migration and invasion of the cancer cells .

Molecular Mechanism

Imazamethabenz (para) exerts its effects at the molecular level by binding to and inhibiting the enzyme acetolactate synthase (ALS) . In cancer cells, it inhibits the protein Pin1, disrupting the signaling pathways that promote cell proliferation and migration .

Temporal Effects in Laboratory Settings

The degradation of Imazamethabenz (para) in soil during the wheat growing season follows first-order kinetics, and the rate of degradation increases with irrigation rate . Some mild carryover injury to potato crops has been observed in the year following Imazamethabenz (para) treatment, suggesting that potato is sensitive to Imazamethabenz (para) residues below the analytical detection limit .

Metabolic Pathways

Imazamethabenz (para) is a proherbicide that undergoes ester hydrolysis to become the active herbicide . This process involves the conversion of the ester form of the compound to its acid form, which is the active herbicide .

Transport and Distribution

Imazamethabenz (para) is absorbed by plant roots and shoots and is then translocated to the meristems . The high degree of lipophilicity of Imazamethabenz-methyl, a related compound, enhances its foliar uptake, while the lack of a dissociable acid group limits its phloem mobility .

Subcellular Localization

Given its mode of action, it is likely to be localized in the vicinity of the acetolactate synthase enzyme, which is found in the chloroplasts of plant cells .

Chemical Reactions Analysis

Para-Imazamethabenz undergoes various chemical reactions, including:

Comparison with Similar Compounds

Para-Imazamethabenz is unique due to its specific isomeric form and its dual application in agriculture and medicine. Similar compounds include:

These compounds share a common mechanism of action but differ in their specific applications and effectiveness against various weed species.

Properties

IUPAC Name

4-methyl-2-(4-methyl-5-oxo-4-propan-2-yl-1H-imidazol-2-yl)benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N2O3/c1-8(2)15(4)14(20)16-12(17-15)11-7-9(3)5-6-10(11)13(18)19/h5-8H,1-4H3,(H,18,19)(H,16,17,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFEFNHNXZQYTEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C(=O)O)C2=NC(C(=O)N2)(C)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60274068
Record name Benzoic acid,2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

274.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89318-82-1, 100728-84-5
Record name 2-[4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methylbenzoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=89318-82-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(4,5-Dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl)-4-methylbenzoic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0089318821
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Imazamethabenz [ISO]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100728845
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Benzoic acid,2-[4,5-dihydro-4-methyl-4-(1-methylethyl)-5-oxo-1H-imidazol-2-yl]-4-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60274068
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(4,5-DIHYDRO-4-METHYL-4-(1-METHYLETHYL)-5-OXO-1H-IMIDAZOL-2-YL)-4-METHYLBENZOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9941875B0I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Imazamethabenz
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0034885
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Imazamethabenz (free acid) 100 microg/mL in Acetonitrile
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Imazamethabenz (free acid) 100 microg/mL in Acetonitrile
Customer
Q & A

Q1: How does p-Imazamethabenz exert its herbicidal effect?

A: p-Imazamethabenz, along with other imidazolinone herbicides, inhibits the enzyme acetohydroxyacid synthase (AHAS) [, ]. This enzyme plays a crucial role in the biosynthesis of branched-chain amino acids (valine, leucine, and isoleucine) in plants. By blocking AHAS activity, p-Imazamethabenz disrupts amino acid production, ultimately leading to plant death.

Q2: What are the key structural characteristics of p-Imazamethabenz, and how do they influence its activity?

A: p-Imazamethabenz is one of the isomers present in the commercially available herbicide imazamethabenz-methyl. While the provided abstracts do not explicitly detail the molecular formula and weight of p-Imazamethabenz, they highlight the impact of its structural differences compared to its isomer, m-imazamethabenz, on factors like soil sorption and abiotic degradation []. The presence of an aromatic ring and the imidazolinone ring are crucial for its interaction with the AHAS enzyme []. Further research on specific structural modifications and their impact on activity, potency, and selectivity (SAR) would be valuable.

Q3: Can you describe an analytical method used for quantifying p-Imazamethabenz in environmental samples?

A: A study described a method for the simultaneous quantification of various imidazolinone herbicides, including p-imazamethabenz, in water and soil samples []. The method employed solid-phase extraction for pre-concentration followed by analysis using liquid chromatography with UV detection or liquid chromatography/electrospray mass spectrometry (LC/ES-MS). This method achieved low detection limits, enabling the quantification of p-imazamethabenz at trace levels in environmental matrices [].

Q4: What is known about the environmental fate of p-Imazamethabenz?

A: Research suggests that the degradation of p-imazamethabenz, along with its isomer m-imazamethabenz, can be influenced by factors like pH and potentially by natural photolysis due to its absorbance in the visible and near-ultraviolet spectral regions []. Understanding the abiotic degradation pathways is crucial for assessing the persistence and potential environmental impact of this herbicide.

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